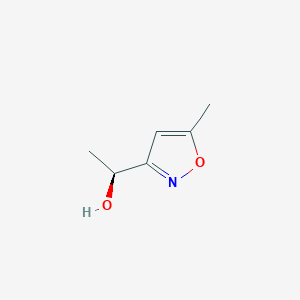
(S)-1-(5-methylisoxazol-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoxazole derivatives, including (S)-1-(5-Methylisoxazol-3-yl)ethanol, involves multicomponent reactions or cyclocondensation methods. For instance, a highly efficient methodology for the synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones has been developed by visible light-induced multicomponent reaction in aqueous ethanol, showcasing the versatility and efficiency of synthesizing isoxazole derivatives under mild conditions (Saikh, Das, & Ghosh, 2013).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by X-ray crystallography, revealing their crystalline forms and lattice parameters. For example, a study on the synthesis and crystallographic structure of a related compound, N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, provided insights into its monoclinic system and intramolecular and intermolecular contacts, highlighting the detailed structural aspects of isoxazole derivatives (Çelik, Ulusoy, Taş, & İde, 2007).
Chemical Reactions and Properties
Isoxazole derivatives engage in various chemical reactions, contributing to their broad utility in synthetic chemistry. The reactivity includes cyclocondensation reactions and the ability to form complexes with metals, demonstrating their potential as ligands in coordination chemistry. For instance, efficient routes for the regioselective synthesis of bis(het)arylisoxazoles have been developed, showcasing the compound's chemical versatility and application in synthesizing complex molecular structures with specific regioselectivity (Raghava et al., 2014).
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Studies
(S)-1-(5-methylisoxazol-3-yl)ethanol and its derivatives are predominantly utilized in the field of chemistry for structural and molecular studies. For instance, a compound structurally related to (S)-1-(5-methylisoxazol-3-yl)ethanol, specifically N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, has been synthesized and analyzed using X-ray crystallography. This study helped in understanding the crystalline structure and molecular interactions of the compound, indicating its potential for further chemical exploration (Ö. Çelik et al., 2007).
Synthesis of Bioactive Compounds
Compounds related to (S)-1-(5-methylisoxazol-3-yl)ethanol have been synthesized for potential bioactive applications. For example, the synthesis of imidazole, coumarin, and isoxazole containing compounds, including derivatives of (S)-1-(5-methylisoxazol-3-yl)ethanol, has attracted considerable attention due to their considerable bioactivity, such as anti-inflammatory, antitumor, and antimicrobial properties (E. Rajanarendar et al., 2005).
Material Science and Molecular Architecture
In material science and molecular architecture, (S)-1-(5-methylisoxazol-3-yl)ethanol derivatives have been utilized to synthesize complex molecular structures. For instance, a new series of isoxazole substituted fused triazolo-thiadiazoles were synthesized, highlighting the compound's versatility and potential in creating diverse molecular frameworks with possible applications in material science and nanotechnology (Krishnaiah Vaarla & R. R. Vedula, 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of (S)-1-(5-methylisoxazol-3-yl)ethanol have been synthesized and characterized, indicating the compound's relevance in drug design and development. For instance, microwave-assisted synthesis has been used to create new isoxazolyltriazinan-2-ones, which could potentially lead to the discovery of new drugs and therapeutic agents (E. Rajanarendar et al., 2004).
Eigenschaften
IUPAC Name |
(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQABWKQYZYQC-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)[C@H](C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-methylisoxazol-3-yl)ethanol | |
CAS RN |
119596-06-4 |
Source


|
| Record name | (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)
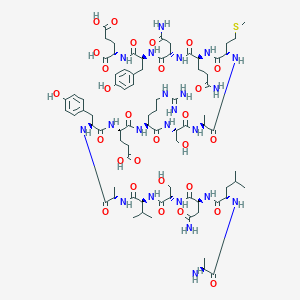


![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)

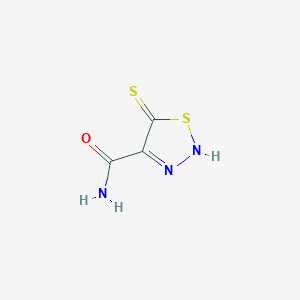
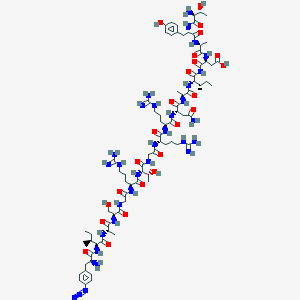
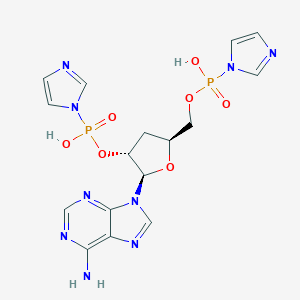
![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)


![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)